molecular formula C19H24FN3O2 B6954415 N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide

Cat. No.: B6954415
M. Wt: 345.4 g/mol
InChI Key: MPAUSRZCZYULOG-UHFFFAOYSA-N
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Description

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a carboxamide group, a fluorophenyl group, and an oxan-4-ylmethyl group, making it a subject of interest in medicinal chemistry and material science.

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2/c1-13-17(14(2)23(3)22-13)18(24)21-12-19(8-10-25-11-9-19)15-4-6-16(20)7-5-15/h4-7H,8-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAUSRZCZYULOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the carboxamide group. The fluorophenyl group is then attached via a nucleophilic substitution reaction, and the oxan-4-ylmethyl group is introduced through a series of condensation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pressure control, along with continuous stirring, ensures consistent product quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives.

Scientific Research Applications

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}furan-2-carboxamide
  • N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-methylbenzamide

Uniqueness

Compared to similar compounds, N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

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